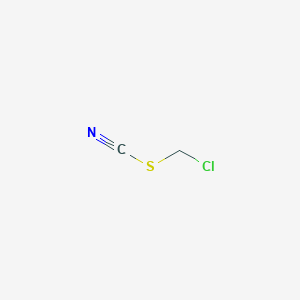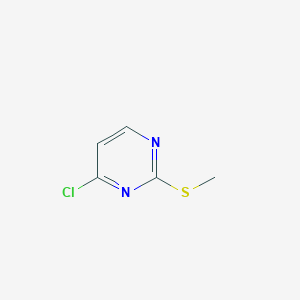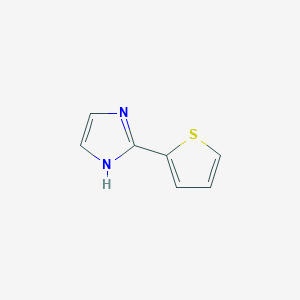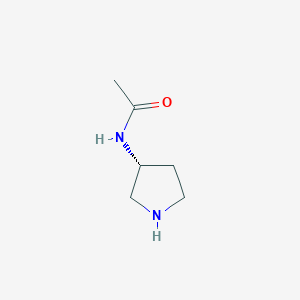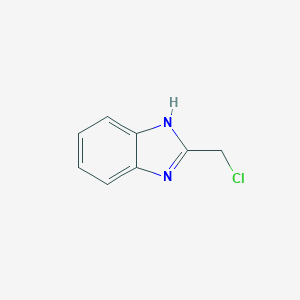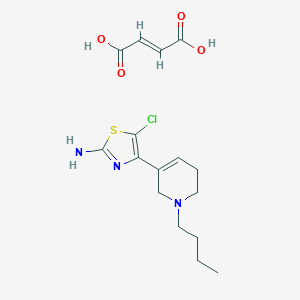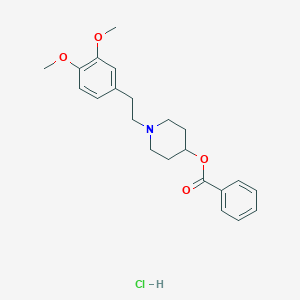
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. The drug's chemical structure is similar to that of other opioid drugs such as fentanyl and morphine, but it has a unique mechanism of action that makes it a promising candidate for the treatment of pain.
Wirkmechanismus
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the effects of opioid drugs. It acts as an agonist, meaning that it binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in a decrease in pain perception and an increase in feelings of pleasure and well-being.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride are similar to those of other opioid drugs. It activates the mu-opioid receptor, leading to the release of endogenous opioids and a decrease in pain perception. It also has effects on the central nervous system, including sedation, respiratory depression, and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. It also has a lower potential for abuse and addiction compared to other opioid drugs, making it a safer alternative for researchers to study. However, it also has limitations, including its potential for respiratory depression and its potential to interact with other drugs.
Zukünftige Richtungen
There are several future directions for research on 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, including its potential as a painkiller for humans. Researchers are also investigating its potential as a treatment for opioid addiction, as well as its effects on other opioid receptors in the brain. Additionally, there is ongoing research into the synthesis of new analogs of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride with improved potency and selectivity for the mu-opioid receptor.
Synthesemethoden
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with benzoyl chloride to form 2-(3,4-dimethoxyphenyl)ethyl benzoyl amine. The final step involves the reaction of the benzoyl amine with piperidine hydrochloride to form 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has been the subject of several scientific studies, with researchers investigating its potential as a painkiller. One study published in the Journal of Pharmacology and Experimental Therapeutics found that 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride was effective in reducing pain in rats, and that it had a lower potential for abuse and addiction compared to other opioid drugs.
Eigenschaften
CAS-Nummer |
134826-28-1 |
|---|---|
Produktname |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride |
Molekularformel |
C22H28ClNO4 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO4.ClH/c1-25-20-9-8-17(16-21(20)26-2)10-13-23-14-11-19(12-15-23)27-22(24)18-6-4-3-5-7-18;/h3-9,16,19H,10-15H2,1-2H3;1H |
InChI-Schlüssel |
LYXUJZCAWIJHME-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl |
Andere CAS-Nummern |
134826-28-1 |
Synonyme |
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, benzoate (ester), hy drochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





